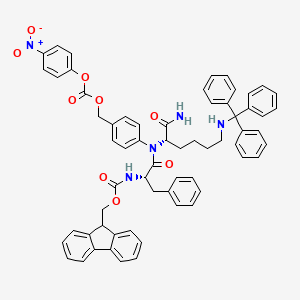

Fmoc-Phe-Lys(Trt)-PAB-PNP

Übersicht

Beschreibung

Fmoc-Phe-Lys(Trt)-PAB-PNP: ist eine Verbindung, die hauptsächlich als spaltbarer Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Diese Linker sind entscheidend für die gezielte Abgabe von zytotoxischen Medikamenten an Krebszellen und minimieren die Schädigung gesunder Zellen .

Wissenschaftliche Forschungsanwendungen

Chemie:

Biologie:

- Erleichtert die Untersuchung von Protein-Protein-Interaktionen und die Entwicklung von Peptid-basierten Therapeutika .

Medizin:

Industrie:

- Wird zur großtechnischen Synthese von Peptiden und Proteinen für Forschungs- und therapeutische Zwecke eingesetzt .

Wirkmechanismus

Mechanismus: Fmoc-Phe-Lys(Trt)-PAB-PNP wirkt als spaltbarer Linker in ADCs. Nach Erreichen der Zielkrebszelle wird der Linker gespalten, wodurch das zytotoxische Medikament freigesetzt wird. Diese gezielte Abgabe minimiert die Schädigung gesunder Zellen und erhöht die Wirksamkeit des Medikaments .

Molekulare Ziele und Pfade: Der Linker zielt auf spezifische Krebszellmarker ab und ermöglicht so die Internalisierung des ADC und die anschließende Freisetzung des zytotoxischen Medikaments innerhalb der Zelle .

Wirkmechanismus

Target of Action

Fmoc-Phe-Lys(Trt)-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker that connects an antibody to a cytotoxic drug . The antibody in the ADC specifically binds to the antigen on the cancer cell, allowing for targeted delivery of the cytotoxic drug . The linker, this compound, is cleavable, meaning it can be broken down to release the cytotoxic drug once the ADC has bound to the target cell .

Biochemical Pathways

Upon binding to the target cell, the ADC is internalized and the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with cellular processes, such as DNA replication, leading to cell death . The specificity of the antibody for the target antigen allows for targeted destruction of cancer cells while minimizing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound will largely depend on the properties of the antibody and cytotoxic drug it is linked to. Generally, ADCs are designed to have good bioavailability, with the antibody component aiding in the efficient targeting and uptake of the drug .

Result of Action

The result of the action of this compound, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug specifically to cancer cells, ADCs can effectively kill these cells while minimizing harm to healthy cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, the presence of proteases in the target cell can influence the cleavage of the linker and the release of the cytotoxic drug .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-Phe-Lys(Trt)-PAB-PNP umfasst mehrere Schritte, beginnend mit der Schutzgruppenstrategie von Aminosäuren und der Bildung von Peptidbindungen. Die Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe wird verwendet, um die Aminogruppe von Phenylalanin (Phe) zu schützen, während die Trityl (Trt)-Gruppe die Seitenkette von Lysin (Lys) schützt. Die para-Aminobenzoesäure (PAB) wird dann mit den geschützten Aminosäuren verknüpft, gefolgt von der Anbringung der para-Nitrophenyl (PNP)-Gruppe .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise über Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, gefolgt von der Abspaltung des Peptids vom festen Träger und der Entfernung der Schutzgruppen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die PNP-Gruppe kann durch Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Spaltungsreaktionen: Die Fmoc- und Trt-Gruppen können unter basischen Bedingungen entfernt werden, während der PAB-Linker unter sauren Bedingungen gespalten werden kann

Häufige Reagenzien und Bedingungen:

Fmoc-Entfernung: 20% Piperidin in Dimethylformamid (DMF).

Trt-Entfernung: Trifluoressigsäure (TFA) in Gegenwart von Scavengern.

PAB-Spaltung: Saure Bedingungen, wie z. B. TFA

Hauptprodukte:

Fmoc-Entfernung: Freie Aminogruppe.

Trt-Entfernung: Freie Lysin-Seitenkette.

PAB-Spaltung: Freies Medikament oder Peptid

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-Phe-Lys(Trt)-PAB: Ähnliche Struktur, aber ohne die PNP-Gruppe.

Fmoc-Phe-Lys(Trt)-PAB-PEG: Enthält einen Polyethylenglykol (PEG)-Spacer für erhöhte Löslichkeit

Einzigartigkeit: Fmoc-Phe-Lys(Trt)-PAB-PNP ist aufgrund seiner PNP-Gruppe einzigartig, die spezifische Substitutionsreaktionen und die Bildung verschiedener Derivate ermöglicht .

Eigenschaften

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGURWMJSNXIEZ-YQOHNZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H57N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)